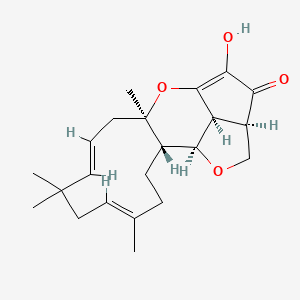
xenovulene A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xenovulene A is a sesquiterpenoid based on a humulene skeleton. It is isolated from Sarocladium strictum and has been shown to exhibit inhibitory activity against GABA receptor. It has a role as a metabolite and a GABA antagonist. It is a sesquiterpenoid, an organic heterotetracyclic compound, an enone and a cyclic ether.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1.1 Antidepressant Potential
Xenovulene A exhibits potent inhibitory effects on the human γ-aminobutyric acid (GABA) A benzodiazepine receptor, with an IC50 value of approximately 40 nM. This property suggests its potential use as an antidepressant with reduced addictive properties compared to traditional benzodiazepines . The compound's ability to modulate GABA receptor activity positions it as a candidate for further exploration in the treatment of anxiety and depression.
1.2 Anti-Cancer Properties
Recent studies have highlighted the anti-cancer properties of this compound and its derivatives. For instance, xenovulene B, a related compound, has shown significant cytotoxic effects against various cancer cell lines, including MDA−MB−231 (human breast cancer) and OVCAR-3 (human ovarian cancer) . These findings indicate that this compound could serve as a lead compound for developing new anti-cancer therapies.
1.3 Antimicrobial Activity
This compound has also been reported to possess antimicrobial properties. Its effectiveness against a range of microbial pathogens suggests its potential application in developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Biosynthesis and Chemical Properties
2.1 Biosynthetic Pathway
The biosynthesis of this compound involves a complex pathway that includes tropolone intermediates and unique enzymatic reactions, such as hetero Diels–Alder reactions and oxidative ring contractions . Understanding this biosynthetic pathway not only enhances our knowledge of fungal secondary metabolism but also opens avenues for synthetic biology applications where this compound or its analogs can be produced in engineered microorganisms.
2.2 Chemical Structure and Derivatives
This compound's structure is characterized by its meroterpenoid nature, which combines elements of terpenoids and polyketides. This structural complexity contributes to its diverse biological activities. Research into its derivatives, such as 4-hydroxyxenovulene B, has revealed additional bioactive properties that could be harnessed for therapeutic purposes .
Case Studies
Eigenschaften
Molekularformel |
C22H30O4 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
(1S,2S,5E,9E,12R,17R,20S)-15-hydroxy-5,8,8,12-tetramethyl-13,19-dioxatetracyclo[12.5.1.02,12.017,20]icosa-5,9,14-trien-16-one |
InChI |
InChI=1S/C22H30O4/c1-13-6-7-15-19-16-14(12-25-19)17(23)18(24)20(16)26-22(15,4)10-5-9-21(2,3)11-8-13/h5,8-9,14-16,19,24H,6-7,10-12H2,1-4H3/b9-5+,13-8+/t14-,15-,16-,19-,22+/m0/s1 |
InChI-Schlüssel |
WDFUVZRTUNQXHC-KVPIFFDFSA-N |
Isomerische SMILES |
C/C/1=C\CC(/C=C/C[C@@]2([C@@H](CC1)[C@H]3[C@@H]4[C@H](CO3)C(=O)C(=C4O2)O)C)(C)C |
Kanonische SMILES |
CC1=CCC(C=CCC2(C(CC1)C3C4C(CO3)C(=O)C(=C4O2)O)C)(C)C |
Synonyme |
xenovulene A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















